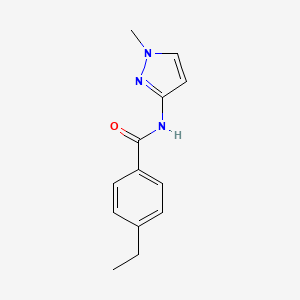
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide, also known as DFTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DFTP is a pyrazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
Mécanisme D'action
The mechanism of action of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is not fully understood, but studies have shown that it inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which in turn leads to the activation of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of PARP activity, induction of apoptosis, inhibition of cell cycle progression, and inhibition of cancer cell migration and invasion. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential as a therapeutic agent for cancer treatment. However, one limitation of using 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in vivo. Furthermore, the synthesis of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide can be challenging, and the yield obtained using current methods is relatively low.
Orientations Futures
Future research on 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide could focus on improving its solubility in water, developing more efficient synthesis methods, and exploring its potential as a therapeutic agent for other diseases besides cancer. Additionally, further studies could be conducted to elucidate the mechanism of action of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide and to identify potential drug targets for combination therapy.
Méthodes De Synthèse
The synthesis of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has been achieved using various methods, including the reaction of 2,2-difluorovinylmagnesium bromide with 1-(tetrahydrofuran-2-yl)methyl-1H-pyrazole-3-carboxamide, and the reaction of 2,2-difluorovinylmagnesium bromide with 1-(tetrahydrofuran-2-yl)methyl-3,5-dimethyl-1H-pyrazole-4-carboxamide. The yield of 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide obtained using these methods ranges from 40-70%.
Applications De Recherche Scientifique
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. Furthermore, 1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propriétés
IUPAC Name |
1-(difluoromethyl)-N-(oxolan-2-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N3O2/c11-10(12)15-4-3-8(14-15)9(16)13-6-7-2-1-5-17-7/h3-4,7,10H,1-2,5-6H2,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICINOWHMBLWHRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=NN(C=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Difluoromethyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B7458970.png)
![2-[2-(2-hydroxyethyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7458983.png)



![2-(2-bicyclo[2.2.1]heptanyl)-N-(1-methylpyrazol-3-yl)acetamide](/img/structure/B7459025.png)
![N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7459028.png)
![Methyl 2-[[5-(piperidin-1-ylmethyl)furan-2-carbonyl]amino]acetate](/img/structure/B7459035.png)

![1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7459063.png)
![N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]-1-ethylpyrazole-4-carboxamide](/img/structure/B7459070.png)
![N-[3-(4-bromoanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B7459073.png)

![N-[(4-fluorophenyl)methyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7459084.png)